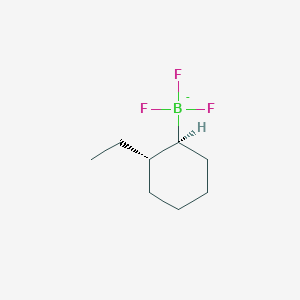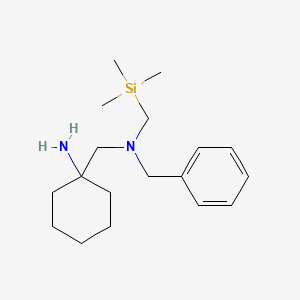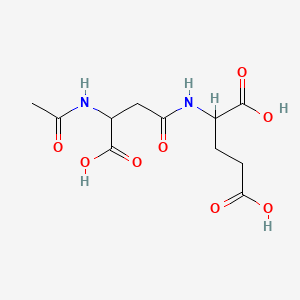
1S,2S)-2-ethylcyclohexyltrifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-ethylcyclohexyltrifluoroborate is an organoboron compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a trifluoroborate group attached to a cyclohexane ring, which is further substituted with an ethyl group. The stereochemistry of the compound is defined by the (1S,2S) configuration, indicating the specific spatial arrangement of the substituents on the cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-ethylcyclohexyltrifluoroborate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexane ring, which is then functionalized with an ethyl group at the 2-position.
Introduction of the Trifluoroborate Group: The trifluoroborate group is introduced through a reaction with a suitable boron reagent, such as potassium trifluoroborate. This step often requires the use of a catalyst and specific reaction conditions to ensure the desired stereochemistry is achieved.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure (this compound.
Industrial Production Methods
In an industrial setting, the production of (this compound may involve large-scale reactions using flow chemistry techniques. These methods allow for continuous production and improved efficiency compared to traditional batch processes. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-ethylcyclohexyltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reaction conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of a base and a suitable solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclohexane derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-ethylcyclohexyltrifluoroborate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-ethylcyclohexyltrifluoroborate involves its interaction with specific molecular targets and pathways. The trifluoroborate group can act as a Lewis acid, facilitating various chemical reactions. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-2-ethylcyclohexylboronic acid: Similar structure but with a boronic acid group instead of a trifluoroborate group.
(1S,2S)-2-ethylcyclohexylboronate ester: Contains a boronate ester group, which has different reactivity compared to the trifluoroborate group.
(1S,2S)-2-ethylcyclohexylborane: Features a borane group, which is less stable and more reactive than the trifluoroborate group.
Uniqueness
(1S,2S)-2-ethylcyclohexyltrifluoroborate is unique due to the presence of the trifluoroborate group, which imparts distinct chemical properties such as increased stability and reactivity in certain reactions. This makes it a valuable compound in various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H15BF3- |
|---|---|
Molekulargewicht |
179.01 g/mol |
IUPAC-Name |
[(1S,2S)-2-ethylcyclohexyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H15BF3/c1-2-7-5-3-4-6-8(7)9(10,11)12/h7-8H,2-6H2,1H3/q-1/t7-,8-/m0/s1 |
InChI-Schlüssel |
ZLDZBOZDDCLLPA-YUMQZZPRSA-N |
Isomerische SMILES |
[B-]([C@H]1CCCC[C@@H]1CC)(F)(F)F |
Kanonische SMILES |
[B-](C1CCCCC1CC)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)



